molecular formula C8H11NO3 B2801921 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid CAS No. 2287282-52-2

2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid

Cat. No.: B2801921
CAS No.: 2287282-52-2
M. Wt: 169.18
InChI Key: PUKOIBDTICZHSW-UHFFFAOYSA-N
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Description

2-(4-Oxo-3-azabicyclo[311]heptan-1-yl)acetic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination of features makes it particularly interesting for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(4-oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6(11)3-8-1-5(2-8)7(12)9-4-8/h5H,1-4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKOIBDTICZHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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